Octahydro-1h-isoindol-1-one
CAS No.: 10479-68-2
Cat. No.: VC20959784
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10479-68-2 |
|---|---|
| Molecular Formula | C8H13NO |
| Molecular Weight | 139.19 g/mol |
| IUPAC Name | (3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one |
| Standard InChI | InChI=1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)/t6-,7-/m0/s1 |
| Standard InChI Key | JKYNCKNIVHDOKU-BQBZGAKWSA-N |
| Isomeric SMILES | C1CC[C@H]2[C@@H](C1)CNC2=O |
| SMILES | C1CCC2C(C1)CNC2=O |
| Canonical SMILES | C1CCC2C(C1)CNC2=O |
Introduction
Chemical Structure and Properties
Octahydro-1H-isoindol-1-one features a distinctive bicyclic structure with specific chemical and physical properties that contribute to its significance in organic chemistry and medicinal applications.
Molecular Structure and Identification
Octahydro-1H-isoindol-1-one is characterized by a fused ring system consisting of a six-membered and a five-membered ring. The molecular structure contains a lactam functional group, which is central to its chemical reactivity and biological activities.
Physical and Chemical Properties
The fully saturated nature of the ring system in octahydro-1H-isoindol-1-one distinguishes it from aromatic isoindolinones, resulting in unique physical and chemical characteristics. While specific data on octahydro-1H-isoindol-1-one is limited, information about related compounds such as octahydroisoindole provides insight into the general properties of these saturated bicyclic structures.
Stereochemistry
The stereochemistry of octahydro-1H-isoindol-1-one plays a crucial role in its biological activity and chemical reactivity. Various stereoisomers of this compound exist, often denoted by specific configurations such as (3aR,7aR) or (3aS,7aS).
The specific stereochemistry influences how the compound interacts with biological targets and participates in chemical reactions. Configurational assignments of cis and trans isomers are typically based on ¹H- and ¹³C-NMR spectroscopic studies .
Stereoisomers include:
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rac-(3aR,7aS)-octahydro-1H-isoindol-1-one
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(3aR,7aS)-octahydro-1H-isoindol-1-one
Synthesis Methods
Multiple synthetic routes have been developed for the preparation of octahydro-1H-isoindol-1-one, each offering specific advantages in terms of yield, stereoselectivity, and reaction conditions.
Condensation Reactions
One common approach to synthesizing octahydro-1H-isoindol-1-one involves the condensation of appropriate precursors. Research has demonstrated that the condensation of 2-p-toluoylcyclohexanecarboxylic acid (1a,b) with primary amines yields the corresponding hexahydroisoindol-1-ones (2a-g) with good efficiency .
The conditions for these reactions are significantly influenced by the basicity of the amines employed. For instance, alkyl- or cycloalkylamines (e.g., cyclohexylamine) react readily under relatively mild conditions, typically requiring reflux in benzene or toluene for several hours with the keto acid (1a,b) .
Reduction Methods
Another important synthetic pathway involves the reduction of precursor compounds:
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Octahydro derivatives (4a-g) can be prepared from cis- and trans-hexahydro-1(2H)-phthalazinone (3a,b) through reduction with zinc-hydrochloric acid via ring contraction .
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The reduction of hexahydroisoindol-1-ones can be achieved using various reagents, with zinc-hydrochloric acid being particularly effective .
These reduction methods are valuable for converting partially saturated precursors into the fully saturated octahydro-1H-isoindol-1-one structure.
Stereoselective Synthesis
Achieving stereoselectivity in the synthesis of octahydro-1H-isoindol-1-one is crucial for applications requiring specific stereoisomers. A notable example is the stereoselective synthesis of cis-N-phenyloctahydroisoindol-1-one (4h), which can be performed starting from compound 2b through reduction with magnesium-methanol at room temperature .
This approach provides a controlled method for obtaining specific stereoisomers, which is essential when the biological activity or chemical properties depend on the stereochemistry of the compound.
Biological Activities and Applications
Octahydro-1H-isoindol-1-one and its derivatives exhibit diverse biological activities that make them valuable candidates for pharmaceutical development.
Anticancer Properties
Octahydro-1H-isoindol-1-one has also demonstrated anticancer properties, suggesting potential applications in oncology. These properties may stem from the compound's ability to interact with specific cellular targets involved in cancer cell growth or survival.
Other Pharmacological Activities
The isoindolone derivatives, including octahydro-1H-isoindol-1-one, have been associated with various pharmacological activities:
Research Developments and Future Directions
Research on octahydro-1H-isoindol-1-one and its derivatives is ongoing, with several key areas of focus for future investigation.
Structure-Activity Relationship Studies
Understanding the relationship between the structure of octahydro-1H-isoindol-1-one derivatives and their biological activities is crucial for rational drug design. Future research will likely focus on:
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Exploring the impact of different substituents on the core structure
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Investigating how stereochemistry affects biological activity
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Developing more potent and selective derivatives based on the octahydro-1H-isoindol-1-one scaffold
Mechanism of Action Investigations
While the biological activities of octahydro-1H-isoindol-1-one have been observed, the specific mechanisms underlying these effects require further elucidation. Future research will likely investigate:
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The molecular targets of octahydro-1H-isoindol-1-one in biological systems
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The signaling pathways affected by the compound
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The structure-based design of derivatives with enhanced activity and selectivity
Synthetic Method Development
The development of more efficient and stereoselective synthetic methods for octahydro-1H-isoindol-1-one and its derivatives remains an active area of research. Future directions may include:
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Green chemistry approaches to synthesize these compounds
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Catalytic methods for stereoselective synthesis
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Scale-up procedures for industrial production
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